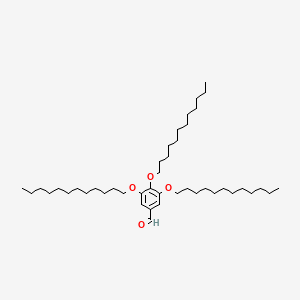

3,4,5-Tris(dodecyloxy)benzaldehyde

CAS No.: 117241-32-4

Cat. No.: VC4037141

Molecular Formula: C43H78O4

Molecular Weight: 659.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117241-32-4 |

|---|---|

| Molecular Formula | C43H78O4 |

| Molecular Weight | 659.1 g/mol |

| IUPAC Name | 3,4,5-tridodecoxybenzaldehyde |

| Standard InChI | InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |

| Standard InChI Key | ABDPYSIFPMBTOS-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O |

| Canonical SMILES | CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O |

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

3,4,5-Tris(dodecyloxy)benzaldehyde is a derivative of benzaldehyde substituted with three dodecyloxy groups at the 3rd, 4th, and 5th positions. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 117241-32-4 | |

| Molecular Formula | ||

| Molecular Weight | 659.09 g/mol | |

| Solubility | Soluble in organic solvents (e.g., CHCl, DMF) | |

| Storage Conditions | 2–8°C under inert gas (N) |

The compound’s structure enables it to act as a precursor in polymerization reactions and self-assembling systems, driven by its long alkyl chains and reactive aldehyde group .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming its structure. Key NMR signals include:

-

-NMR (CDCl): δ 0.87–0.95 (m, 9H, CH), 1.22–1.85 (m, 66H, alkyl chains), 3.97–4.11 (m, 6H, OCH), 7.08 (s, 2H, aromatic H), 9.82 (s, 1H, CHO) .

-

-NMR: δ 14.2 (CH), 22.8–32.1 (alkyl carbons), 69.4–73.8 (OCH), 108.0–153.7 (aromatic carbons), 191.4 (CHO) .

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 3,4,5-trihydroxybenzaldehyde and dodecyl bromide under basic conditions :

Key Steps:

-

Alkylation: Conducted in dimethylformamide (DMF) with potassium carbonate as a base .

-

Purification: Column chromatography using hexane/ethyl acetate or CHCl/hexane mixtures .

-

Yield: Reported yields range from 30% to 93%, depending on reaction optimization .

Optimization Challenges

-

Side Reactions: Over-alkylation or oxidation of the aldehyde group requires strict inert conditions (Ar or N atmosphere) .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but complicate purification .

Physicochemical Properties and Stability

Thermal Behavior

The compound exhibits liquid crystalline properties due to its flexible alkyl chains. Differential scanning calorimetry (DSC) studies reveal mesophase formation between 80°C and 150°C, making it suitable for thermotropic liquid crystals .

Solubility and Formulation

-

Solubility: High solubility in chloroform, dichloromethane, and tetrahydrofuran .

-

In Vivo Formulation: Pre-formulated as a DMSO master liquid (10–50 mg/mL) for biological studies, though its primary use remains in materials science .

Applications in Advanced Materials

Liquid Crystalline Materials

3,4,5-Tris(dodecyloxy)benzaldehyde serves as a building block for metallomesogens. For example, its reaction with manganese(III) salen complexes yields liquid crystalline materials with catalytic activity in epoxidation reactions :

Performance Metrics:

Conjugated Polymers for Organic Electronics

The compound’s aldehyde group enables condensation polymerization with thiophene derivatives, producing conjugated polymers with enhanced hole mobility (10–10 cm/V·s) . These polymers are used in:

Recent Advances and Future Directions

Patent Landscape

Recent patents highlight its use in:

-

Flexible Displays: As a component in liquid crystal mixtures .

-

Drug Delivery Systems: Encapsulation via self-assembled micelles .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume